molecular formula C27H32N2O5S B4020223 N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B4020223
M. Wt: 496.6 g/mol
InChI Key: WUBBQPPVGRLFAM-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the 3,4-dimethoxyphenyl ethylamine: This can be achieved through the reduction of 3,4-dimethoxyphenylacetonitrile using a reducing agent such as lithium aluminum hydride.

    Introduction of the sulfonyl group: The 4-methylphenylsulfonyl chloride is reacted with the amine group to form the sulfonamide.

    Coupling with glycine derivative: The final step involves coupling the sulfonamide with a glycine derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving sulfonamides.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit or activate specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A simpler analogue with similar aromatic structure.

    N-Acetyl-3,4-dimethoxyphenethylamine: Another related compound with an acetyl group instead of the sulfonyl group.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity and potential biological activity. Its complex structure provides opportunities for various modifications and applications in different fields.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O5S/c1-19-9-12-23(13-10-19)35(31,32)29(24-8-6-7-20(2)21(24)3)18-27(30)28-16-15-22-11-14-25(33-4)26(17-22)34-5/h6-14,17H,15-16,18H2,1-5H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBBQPPVGRLFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCC2=CC(=C(C=C2)OC)OC)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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